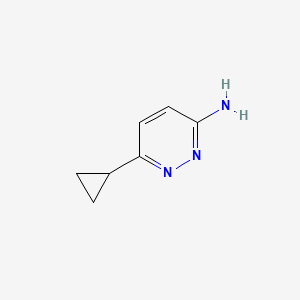

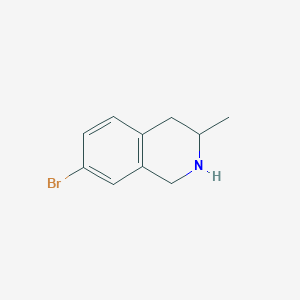

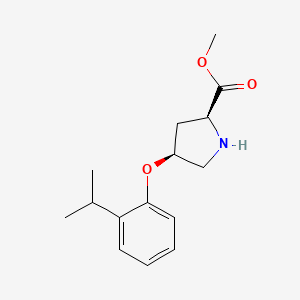

![molecular formula C7H17N3O2 B1437097 3-[(3-Methoxypropyl)amino]propanohydrazide CAS No. 1040687-95-3](/img/structure/B1437097.png)

3-[(3-Methoxypropyl)amino]propanohydrazide

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activity

3-[(3-Methoxypropyl)amino]propanohydrazide derivatives demonstrate significant antioxidant and anticancer activities. A study showed that certain derivatives have antioxidant activity higher than ascorbic acid and exhibit cytotoxicity against specific cancer cell lines, like human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 (Tumosienė et al., 2020).

Catalytic Amination

This compound plays a role in catalytic amination processes. Research on the amination of 1-methoxy-2-propanol by ammonia demonstrated its utility in producing 2-amino-1-methoxypropane with high selectivity, indicating its potential in chemical synthesis (Bassili & Baiker, 1990).

Synthesis of Heterocyclic Compounds

3-[(3-Methoxypropyl)amino]propanohydrazide derivatives are utilized in the synthesis of various heterocyclic compounds. These include pyrazolones, pyrimidines, and benzothiopyranones, showcasing the compound's versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).

Complexation with Metals

Studies have explored its complexation behavior with metals like copper. This aspect is particularly relevant in boiler water treatment, where such complexation can play a significant role (Kumbhar et al., 1990).

Dye Synthesis

It's also involved in the synthesis of azo dyes. The compound's derivatives have been used to create isomeric pairs of heterocyclic azo dyes, which can be significant in the textile and pigment industries (Wang et al., 2018).

Schiff Base Formation

The compound is instrumental in forming Schiff bases, which have applications ranging from catalysis to corrosion inhibition. These bases, formed from 3-[(3-Methoxypropyl)amino]propanohydrazide derivatives, show notable efficiency in protecting mild steel from corrosion in acidic solutions (Gupta et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

Please consult with a qualified professional or refer to specific scientific literature for detailed information.

Eigenschaften

IUPAC Name |

3-(3-methoxypropylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2/c1-12-6-2-4-9-5-3-7(11)10-8/h9H,2-6,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBZCMULVAQARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methoxypropyl)amino]propanohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

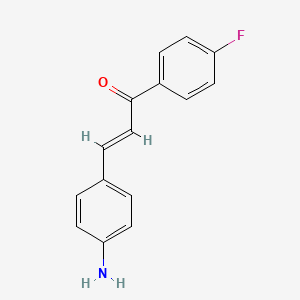

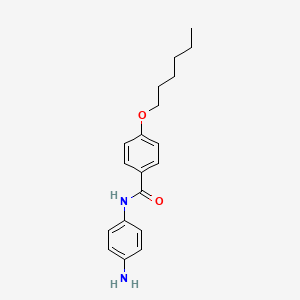

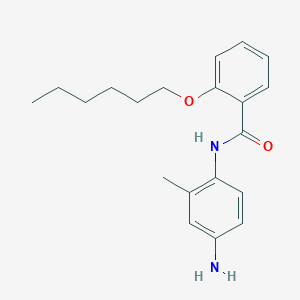

![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437018.png)

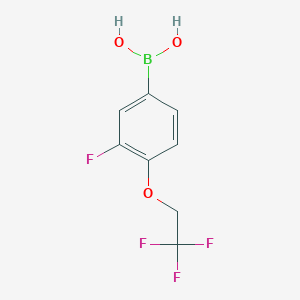

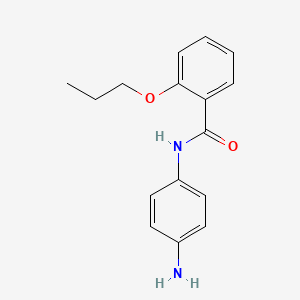

![Methyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B1437019.png)

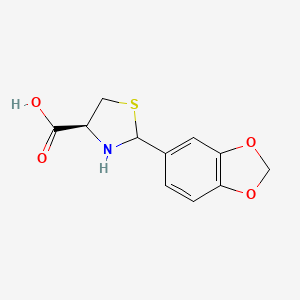

![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)